molecular formula C9H11NO B575699 1-(6-Methylpyridin-2-yl)propan-1-one CAS No. 165126-71-6

1-(6-Methylpyridin-2-yl)propan-1-one

Cat. No. B575699
M. Wt: 149.193
InChI Key: NPTHNNQFYCAGKP-UHFFFAOYSA-N
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Description

“1-(6-Methylpyridin-2-yl)propan-1-one” is a compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “1-(6-Methylpyridin-2-yl)propan-1-one” involves a reaction of 2-cyano-6-methylpyridine with tert-butyldimethylsilyl chloride and copper (I) bromide in tetrahydrofuran. This mixture is then treated with a 0.86M solution of ethylmagnesium bromide in tetrahydrofuran at -70°C under an argon gas atmosphere. After stirring at room temperature for 2.5 hours, water is added under ice-cooling and the mixture is extracted with ethyl acetate. The extract is dried over magnesium sulfate and concentrated in vacuo. The resultant crude product is purified by a flash column chromatography on silica gel to give “1-(6-methylpyridin-2-yl)propan-1-one” as a red oil .


Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyridin-2-yl)propan-1-one” consists of a pyridine ring attached to a propone group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The propone group consists of a three-carbon chain with a ketone functional group .

Scientific Research Applications

Photophysical Properties

  • 1-(6-Methylpyridin-2-yl)propan-1-one and related compounds have been studied for their photophysical properties. For example, research on Ruthenium(II) complexes including similar structures has revealed significant insights into their electrochemical behavior and photophysical properties (Gobetto et al., 2006).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been evaluated for their potential in treating conditions like osteoporosis, showcasing their relevance in drug discovery (Hutchinson et al., 2003).

Xanthine Oxidase Inhibition

  • Certain derivatives have been investigated for their inhibitory activity against xanthine oxidase, an enzyme relevant in conditions like gout, indicating potential therapeutic applications (Šmelcerović et al., 2013).

Molecular Structure Analysis

  • Studies involving the molecular structure analysis of similar compounds have contributed to the understanding of molecular interactions, which is crucial in the field of crystallography and materials science (Yılmaz et al., 2020).

Supramolecular Chemistry

  • In supramolecular chemistry, research has focused on the formation of coordination networks and the entrapment of water molecules, demonstrating the compound's significance in the study of molecular assemblies (Kumar et al., 2020).

Reductive Amination Processes

  • The compound has been used in studies focusing on asymmetric reductive amination, highlighting its role in synthetic chemistry, particularly in the synthesis of chiral amines (Yamada et al., 2021).

Antimicrobial Activity

  • Synthesized derivatives of this compound have been evaluated for their antimicrobial activity, showing potential applications in the development of new antimicrobial agents (Sid et al., 2013).

Tautomerism in Crystals

  • Research on the tautomerism in crystals of derivatives of 1-(6-Methylpyridin-2-yl)propan-1-one has provided insights into the thermodynamic properties of these compounds, which is significant in the field of physical chemistry (Godsi et al., 2004).

Safety And Hazards

The safety information for “1-(6-Methylpyridin-2-yl)propan-1-one” indicates that it has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTHNNQFYCAGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)propan-1-one

CAS RN

165126-71-6
Record name 1-(6-methylpyridin-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
A Blaser, HS Sutherland, AST Tong, PJ Choi… - Bioorganic & Medicinal …, 2019 - Elsevier
The ATP-synthase inhibitor bedaquiline is effective against drug-resistant tuberculosis but is extremely lipophilic (clogP 7.25) with a very long plasma half-life. Additionally, inhibition of …
Number of citations: 48 www.sciencedirect.com
JJ Huang, XQ Zhang, JJ Yang, JF Gong… - Dalton Transactions, 2022 - pubs.rsc.org
A series of new chiral PCN pincer Pd(II) complexes 3a–l with aryl-based (phosphine)-(imidazoline) ligands were conveniently synthesized from readily available starting materials with …
Number of citations: 3 pubs.rsc.org
Z Li, X Wang, Y Lin, Y Wang, S Wu, K Xia, C Xu… - European Journal of …, 2020 - Elsevier
The chemokine receptor CXCR4 has been proposed as a drug target based on its important functions in HIV infection, inflammation/autoimmune diseases and cancer metastasis. …
Number of citations: 9 www.sciencedirect.com

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